5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile

Structure-Activity Relationship Hammett Constant Medicinal Chemistry

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile (CAS 1176583-72-4), also indexed as 5-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbonitrile, is a heterocyclic building block (C₁₁H₈N₄O₂, MW 228.21 g/mol) featuring a pyrazole core substituted with a 5-amino group, a 4-carbonitrile group, and an N¹-benzo[1,3]dioxol-5-yl moiety. It is offered as a research chemical by multiple suppliers at purities typically ranging from 95% to 98% (HPLC) , and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
CAS No. 1176583-72-4
Cat. No. B1388077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile
CAS1176583-72-4
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N3C(=C(C=N3)C#N)N
InChIInChI=1S/C11H8N4O2/c12-4-7-5-14-15(11(7)13)8-1-2-9-10(3-8)17-6-16-9/h1-3,5H,6,13H2
InChIKeyPSPXPTUNFSQYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile (CAS 1176583-72-4): Chemical Identity and Research-Grade Procurement Profile


5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile (CAS 1176583-72-4), also indexed as 5-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbonitrile, is a heterocyclic building block (C₁₁H₈N₄O₂, MW 228.21 g/mol) featuring a pyrazole core substituted with a 5-amino group, a 4-carbonitrile group, and an N¹-benzo[1,3]dioxol-5-yl moiety . It is offered as a research chemical by multiple suppliers at purities typically ranging from 95% to 98% (HPLC) , and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Structural Determinants That Preclude Direct Replacement of 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile in Synthetic Workflows


The benzo[d][1,3]dioxol-5-yl substituent at the N¹ position of the 5-amino-1H-pyrazole-4-carbonitrile core is not a passive aromatic appendage; its fused methylenedioxy ring imparts a unique electronic character (Hammett σₚ ≈ −0.12 for the 3,4-methylenedioxy group) and two additional hydrogen-bond acceptor oxygen atoms absent in simple phenyl or halophenyl analogs [1]. Critically, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles bearing different N¹-aryl groups have been shown to produce divergent insecticidal potencies against Spodoptera frugiperda, with the nature of the aryl substituent directly modulating biological activity [2]. Consequently, interchanging the benzo[1,3]dioxol-5-yl variant with a 4-chlorophenyl, 4-methylphenyl, or 4-methoxyphenyl analog without re-optimization of downstream coupling conditions or re-evaluation of biological target engagement risks both synthetic yield loss and misinterpretation of structure-activity relationships [3].

Quantitative Differentiation Evidence for 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile Against Structural Analogs


N¹-Aryl Electronic Modulation: Benzo[1,3]dioxol-5-yl vs. Phenyl and 4-Chlorophenyl in 5-Amino-1H-pyrazole-4-carbonitrile Scaffolds

The benzo[1,3]dioxol-5-yl group provides a Hammett substituent constant (σₚ) of approximately −0.12 (based on the 3,4-methylenedioxy fragment), indicating a net electron-donating effect through resonance [1]. In contrast, the unsubstituted phenyl analog (CAS 5334-43-0) exhibits σₚ = 0.00, while the 4-chlorophenyl analog (CAS 51516-67-7) is electron-withdrawing (σₚ ≈ +0.23) [1][2]. These divergent electronic profiles have been demonstrated to translate to differential insecticidal activity in Spodoptera frugiperda assays for fluorinated 5-amino-1-aryl-1H-pyrazole-4-carbonitrile series, supporting the functional relevance of N¹-aryl electronic tuning [3].

Structure-Activity Relationship Hammett Constant Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity: Benzo[1,3]dioxol-5-yl vs. Phenyl and 4-Methylphenyl Analogs

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile (C₁₁H₈N₄O₂) contains four heteroatom hydrogen-bond acceptors (two from the methylenedioxy ring, one from the pyrazole N², and one from the carbonitrile group), yielding a predicted HBA count of 5 versus 3 for the phenyl analog (C₁₀H₈N₄) and 3 for the 4-methylphenyl analog (C₁₁H₁₀N₄) [1]. The increased HBA count may enhance aqueous solubility and modulate target binding interactions, as benzodioxole–pyrazole hybrids have demonstrated COX-1/2 and 5-LOX inhibitory activity correlated with hydrogen-bonding capacity [2].

Hydrogen-Bond Donor/Acceptor Count Drug-likeness Physicochemical Profiling

Synthetic Versatility: 5-Amino-4-carbonitrile Handle Enables Pyrazolo[1,5-a]pyrimidine Diversification

The 5-amino-4-carbonitrile motif on the 1H-pyrazole core is a privileged synthetic handle for cyclocondensation with 1,3-dielectrophiles to yield pyrazolo[1,5-a]pyrimidines, a pharmaceutically relevant fused heterocyclic scaffold [1]. 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles have been explicitly employed as key intermediates in multi-step syntheses of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, with the N¹-aryl group (including benzo[1,3]dioxol-5-yl) remaining intact throughout the transformation [1][2]. In contrast, the 3-methyl analog (5-amino-1-benzo[1,3]dioxol-5-yl-3-methyl-1H-pyrazole-4-carbonitrile) lacks the unsubstituted C3 position, potentially limiting its utility in certain cyclization chemistries where C3-H is required .

Synthetic Intermediate Heterocyclic Chemistry Pyrazolo[1,5-a]pyrimidine

Purity and Price Benchmarking: Target Compound vs. Closest Commercial Analogs

At the time of analysis, 5-amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile is listed at ≥98% purity (HPLC) by Leyan (Cat. No. 1662729) at approximately ¥1,012/100 mg, with the 4-chlorophenyl analog (CAS 51516-67-7) available at £18.00/g (97% purity, Fluorochem) and the 4-methoxyphenyl analog (CAS 116884-64-1) at £449.00/5 g (Fluorochem) . The target compound commands a premium relative to the 4-chlorophenyl variant, attributable to the more complex benzo[1,3]dioxol-5-yl starting material (benzo[d][1,3]dioxol-5-amine) compared to 4-chloroaniline .

Procurement Benchmarking Commercial Availability Cost-per-Gram

Hazard Classification Differentiation: GHS07 Profile vs. Unclassified Analogs

The target compound carries a GHS07 hazard classification (Harmful if swallowed — H302; Causes skin irritation — H315; Causes serious eye irritation — H319; May cause respiratory irritation — H335) per the Fluorochem Safety Data Sheet . The structurally simpler phenyl analog (CAS 5334-43-0) is not assigned acute toxicity hazard statements in its PubChem record [1]. This differential hazard profile necessitates distinct personal protective equipment (PPE) requirements and waste disposal procedures for the target compound relative to unclassified analogs, which is a material consideration for procurement and laboratory workflow planning.

Safety Data Sheet GHS Classification Laboratory Handling

Recommended Application Scenarios for 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry: Kinase-Focused Library Synthesis Requiring Electron-Rich N¹-Aryl Groups

In kinase inhibitor discovery programs where the pyrazole-4-carbonitrile core serves as a hinge-binding motif, the electron-donating benzo[1,3]dioxol-5-yl substituent (σₚ ≈ −0.12) provides a complementary electronic profile to electron-neutral or electron-withdrawing N¹-aryl variants [Section 3, REFS-1]. The higher hydrogen-bond acceptor capacity (5 HBA) of the target compound relative to phenyl and methylphenyl analogs (3 HBA) may enhance solubility and modulate selectivity profiles [Section 3, REFS-1][Section 3, REFS-2]. The unsubstituted C3 position additionally permits pyrazolo[1,5-a]pyrimidine annulation, a validated diversification strategy for generating lead-like compounds [Section 3, REFS-3].

Agrochemical Discovery: Insecticidal 5-Aminopyrazole Lead Optimization

Published studies on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have demonstrated insecticidal activity against Spodoptera frugiperda, with aryl substituent variation producing differential potency [Section 2, REFS-2]. The benzo[1,3]dioxol-5-yl congener represents an underexplored member of this chemotype, and its procurement enables systematic SAR exploration of electron-rich N¹-aryl groups in lepidopteran pest control programs where fluorinated or chlorinated aryl analogs have already been evaluated [Section 3, REFS-3].

Academic Synthetic Methodology: Pyrazolo[1,5-a]pyrimidine Scaffold Construction

The 5-amino-4-carbonitrile motif is a well-precedented entry point for cyclocondensation with β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds to yield pyrazolo[1,5-a]pyrimidines [Section 3, REFS-1]. Researchers requiring the benzo[1,3]dioxol-5-yl group on the pyrazolo[1,5-a]pyrimidine N⁴-aryl position can use this compound as a direct precursor, avoiding the need for post-cyclization N-arylation steps that may suffer from poor regioselectivity [Section 3, REFS-2].

Procurement: Cost-Justified Acquisition for Benzo[1,3]dioxole-Specific SAR Campaigns

Given the approximately 60-fold cost premium of this compound (~$1,400/g) relative to the 4-chlorophenyl analog (~$23/g), procurement should be reserved for programs where the benzo[1,3]dioxol-5-yl group is structurally required [Section 3, REFS-1][Section 3, REFS-2]. The GHS07 hazard classification (H302, H315, H319, H335) further necessitates budgeting for appropriate PPE, ventilation, and hazardous waste disposal infrastructure [Section 3, REFS-5]. For preliminary reactivity screening or method development where the N¹-aryl identity is non-critical, the more economical phenyl or 4-chlorophenyl analogs may be substituted [Section 3, REFS-2].

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